Terflavoxate is a chemical compound primarily classified as a muscarinic antagonist. It has been studied for its potential applications in the treatment of various urinary disorders, particularly those related to overactive bladder conditions. The compound's mechanism of action involves blocking the effects of acetylcholine on muscarinic receptors, which plays a crucial role in bladder contraction and urinary urgency.
Terflavoxate is derived from the class of compounds known as benzylpiperidines. It is often categorized under anticholinergic agents due to its ability to inhibit the action of acetylcholine at muscarinic receptors. This classification highlights its therapeutic potential in managing conditions characterized by involuntary bladder contractions.
The synthesis of Terflavoxate can be achieved through several methods, typically involving the reaction of appropriate piperidine derivatives with various aromatic compounds. A common synthetic route includes:
These synthetic pathways require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular formula of Terflavoxate is . Its structure consists of a piperidine ring attached to a benzyl group and additional functional groups that contribute to its activity.
The three-dimensional conformation of Terflavoxate allows it to effectively interact with muscarinic receptors, which is critical for its pharmacological effects.
Terflavoxate undergoes various chemical reactions that can be exploited for further modifications or degradation studies:
Understanding these reactions is essential for developing new formulations or improving existing ones.
Terflavoxate functions primarily as a muscarinic antagonist by binding to muscarinic receptors in the bladder. This binding inhibits acetylcholine from exerting its effects, leading to:
The efficacy of Terflavoxate in clinical settings has been supported by various pharmacodynamic studies demonstrating its ability to alleviate symptoms associated with overactive bladder.
These properties are crucial for formulation development and ensuring consistent delivery in therapeutic applications.
Terflavoxate has been primarily studied for its therapeutic applications in urology:
Its ongoing research may uncover additional applications in other areas such as gastrointestinal disorders or neurological conditions where cholinergic signaling plays a role.
Terflavoxate hydrochloride is chemically designated as 1,1-dimethyl-2-(1-piperidinyl)ethyl 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylate hydrochloride. Its base structure (C₂₆H₂₉NO₄) yields a molecular weight of 419.51 g/mol, with the hydrochloride salt enhancing aqueous solubility. Key structural features include: [1] [4]
X-ray crystallography reveals that the chromone system forms a central platform with perpendicularly oriented phenyl (C2) and ester (C8) arms. The ester chain adopts a folded conformation where carbonyl oxygen (O1) and chromone oxygen (O2) face inward, creating a polar cavity ideal for membrane interactions. This spatial arrangement facilitates calcium channel binding while limiting non-specific muscarinic effects [1].
Table 1: Key Chemical Identifiers of Terflavoxate
Property | Value |
---|---|
Systematic Name | 1,1-dimethyl-2-(1-piperidinyl)ethyl 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylate HCl |
Molecular Formula (Base) | C₂₆H₂₉NO₄ |
Molecular Weight | 419.51 g/mol |
CAS Registry (Base) | 86433-40-1 |
CAS Registry (HCl Salt) | 86433-39-8 |
Spectral Confirmation | UV, IR, NMR, MS, X-ray diffraction |
Terflavoxate emerged from systematic optimization of flavoxate (CAS 15301-69-6), a first-generation chromone antispasmodic limited by esterase hydrolysis and non-specific effects. In 1993, researchers at Recordati S.p.A. synthesized 45 flavone-8-carboxylate esters, seeking enhanced metabolic stability and spasmolytic potency. Critical modifications included: [4]
Terflavoxate (Rec 15/2053) was selected from this series due to its >3-fold greater in vitro potency against potassium-induced bladder spasms compared to flavoxate, coupled with prolonged metabolic stability in hepatic microsomes. Patent protection was secured under CAS 86433-39-8, emphasizing the novel ester configuration (1,1-dimethyl-2-piperidinylethyl) as a key inventive step. The development timeline reflects targeted molecular evolution: [4]
Table 2: Structural Evolution from Flavoxate to Terflavoxate
Compound | Ester Chain Structure | Key Improvements |
---|---|---|
Flavoxate | 2-(piperidino)ethyl | Reference compound; rapid hydrolysis |
Rec 15/0017 | 1-methyl-2-(piperidino)ethyl | 2.1x stability increase; moderate potency |
Rec 15/2053 (Terflavoxate) | 1,1-dimethyl-2-(piperidino)ethyl | 3.3x stability; 3.8x spasmolytic potency |
Terflavoxate’s mechanism centers on dual-pathway smooth muscle relaxation with predominant calcium channel blockade and supplementary muscarinic receptor modulation. Pharmacological profiling reveals: [3] [6] [10]
Calcium Antagonism
Muscarinic Interactions
Table 3: Comparative Pharmacological Profile in Bladder Smooth Muscle
Drug | Ca²⁺ Antagonism (IC₅₀, μM) | Muscarinic Affinity (Kᵢ, μM) | Field Stimulation Inhibition |
---|---|---|---|
Terflavoxate | 0.8 | >1.0 | 62% at 10 μM |
Flavoxate | 5.2 | >10 | 28% at 10 μM |
Oxybutynin | 12.7 | 0.002–0.005 | <15% at 10 μM |
Terodiline | 1.1 | 0.6 | 55% at 10 μM |
Structure-Activity Relationship
The 1,1-dimethylpiperidinium moiety enables simultaneous calcium channel engagement and acetylcholine release suppression, while the chromone carbonyl oxygen coordinates extracellular Ca²⁺. This configuration minimizes CNS penetration due to the quaternary ammonium character, reducing neuropsychiatric side effects [3] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: